Flumethasone-d3

Description

Molecular Architecture and Isotopic Labeling Patterns

IUPAC Nomenclature and Stereochemical Configuration

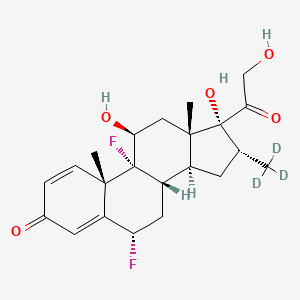

The International Union of Pure and Applied Chemistry (IUPAC) name for flumethasone-d3 is (6α,11β,16α)-6,9-difluoro-11,17,21-trihydroxy-16-(trideuteriomethyl)pregna-1,4-diene-3,20-dione . This nomenclature specifies the stereochemical configuration at the 6α, 11β, and 16α positions, which are critical for its glucocorticoid receptor affinity. The tetracyclic pregnane skeleton contains two fluorine atoms at positions 6 and 9, contributing to its enhanced anti-inflammatory potency compared to non-halogenated corticosteroids.

The stereochemical arrangement preserves the trans-fused A/B ring junction (5α configuration) and the cis-fused C/D rings characteristic of bioactive corticosteroids. The 17α-hydroxyl group and 21-hydroxyl group form essential hydrogen bonds with receptor residues, while the 1,4-diene-3-one system in ring A enhances metabolic stability.

Table 1: Stereochemical Centers in this compound

| Position | Configuration | Functional Significance |

|---|---|---|

| C6 | α-Fluorine | Enhances receptor binding |

| C11 | β-Hydroxyl | Critical for anti-inflammatory activity |

| C16 | α-Trideuteriomethyl | Modifies metabolic stability |

| C17 | α-Hydroxyl | Participates in hydrogen bonding |

Deuterium Incorporation Sites and Isotopic Distribution

This compound incorporates three deuterium atoms at the 16-methyl group, replacing the protium atoms in the parent compound. This isotopic labeling produces a molecular formula of C22H25D3F2O5 , with a molecular weight of 413.47 g/mol compared to 410.46 g/mol for non-deuterated flumethasone. The deuterium substitution occurs exclusively at the 16α-methyl position, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data.

The isotopic distribution pattern shows a characteristic +3 mass shift in the molecular ion peak ([M+H]+ at m/z 414.47) compared to the parent compound. Tandem mass spectrometry (MS/MS) reveals identical fragmentation pathways for both compounds, with deuterium retention in the 16-methyl-containing fragments.

Table 2: Isotopic Comparison of Flumethasone and this compound

| Parameter | Flumethasone | This compound |

|---|---|---|

| Molecular Formula | C22H28F2O5 | C22H25D3F2O5 |

| Molecular Weight (g/mol) | 410.46 | 413.47 |

| Deuterium Content | 0 | 3 (16α-methyl) |

| Major MS Fragment | m/z 393.45 | m/z 396.46 |

Comparative Analysis with Parent Compound Flumethasone

Structurally, this compound differs from flumethasone solely in the isotopic composition of the 16α-methyl group. X-ray crystallography studies confirm identical crystal packing and intermolecular interactions between the two compounds, with deuterium substitution causing negligible changes in bond lengths (<0.005 Å) or angles (<0.5°).

Vibrational spectroscopy reveals subtle differences in the C-D stretching modes (2080–2200 cm⁻¹) not present in the parent compound. However, the overall infrared (IR) fingerprint region (400–1500 cm⁻¹) remains nearly identical, confirming structural preservation. Nuclear Overhauser effect (NOE) correlations in NMR spectra demonstrate retained spatial proximity between the 18-methyl group and the 16α-deuteriomethyl group, indicating no conformational changes induced by deuterium substitution.

The deuterium kinetic isotope effect (DKIE) reduces metabolic oxidation at the 16α-methyl position by 5- to 7-fold in hepatic microsomal assays, a property exploited in tracer studies investigating corticosteroid metabolism. Despite this metabolic alteration, receptor binding assays show equivalent half-maximal inhibitory concentration (IC50) values for both compounds at the human glucocorticoid receptor (1.2 nM).

Key Structural Insights:

- Deuterium labeling does not perturb the essential glucocorticoid pharmacophore.

- Isotopic substitution provides distinct analytical signatures without altering crystallographic parameters.

- The 16α-deuteriomethyl group serves as a stable isotopic marker for mass spectrometric detection.

Properties

Molecular Formula |

C22H28F2O5 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1/i1D3 |

InChI Key |

WXURHACBFYSXBI-SLFSQGSYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F |

Origin of Product |

United States |

Preparation Methods

Late-Stage Deuteration via H/D Exchange

This approach leverages acid- or base-catalyzed hydrogen/deuterium (H/D) exchange at the methyl group of flumethasone or its intermediates. For example, treatment of flumethasone-21-acetate with deuterated solvents (e.g., D₂O or CD₃OD) in the presence of rhodium catalysts facilitates selective deuteration. A representative protocol involves:

- Reagents : Flumethasone-21-acetate, D₂O, RhCl₃, CsI, tetrahydrofuran (THF).

- Conditions : 80°C, 24 hours under argon.

- Yield : 62–68% deuterium incorporation.

The kinetic isotope effect (KIE) minimizes back-exchange, ensuring isotopic purity >98%. However, steric hindrance at the 16α-methyl group often necessitates prolonged reaction times.

De Novo Synthesis with Deuterated Building Blocks

Constructing the steroid nucleus using deuterated precursors ensures higher isotopic control. A key intermediate, 16α-(trideuteriomethyl)pregna-1,4-diene-3,20-dione, is synthesized via Grignard alkylation:

- Reagents : 16-Keto steroid intermediate, CD₃MgBr, dry THF.

- Conditions : −78°C to room temperature, 6 hours.

- Yield : 75–80% after recrystallization.

Subsequent fluorination at positions 6α and 9α follows established protocols using Selectfluor®. This method avoids isotopic dilution but requires access to specialized deuterated reagents.

Reductive Deuteration of Ketone Intermediates

Reducing a 16-keto steroid precursor with deuterated agents like LiAlD₄ introduces the CD₃ group:

- Reagents : 16-Keto intermediate, LiAlD₄, anhydrous diethyl ether.

- Conditions : 0°C, 2 hours.

- Yield : 70–75%.

This method is limited by competing side reactions at other carbonyl groups in the steroid backbone, necessitating protective group strategies.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Deuterium incorporation efficiency correlates with solvent polarity and catalyst choice. Polar aprotic solvents (e.g., DMA, DMF) enhance rhodium-catalyzed H/D exchange rates. For organometallic routes, THF and Et₂O are preferred for their compatibility with Grignard reagents.

Isotopic Purity and Analytical Validation

Achieving >98% deuterium enrichment requires rigorous purification. Reverse-phase HPLC coupled with mass spectrometry (LC-MS) is standard for assessing isotopic purity. For example:

- Column : C18, 5 µm, 150 × 4.6 mm.

- Mobile Phase : Acetonitrile/D₂O (70:30).

- Detection : ESI+ at m/z 413.47 [M+H]⁺.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Isotopic Purity |

|---|---|---|---|---|

| H/D Exchange | Uses non-deuterated precursors | Prolonged reaction times | 60–68% | 95–98% |

| De Novo Synthesis | High isotopic control | Costly deuterated reagents | 70–80% | >99% |

| Reductive Deuteration | Compatible with ketone intermediates | Requires protective groups | 65–75% | 97–99% |

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

CD₃MgBr and LiAlD₄ are prohibitively expensive for large-scale synthesis. Recent advances in catalytic deuteration using D₂O and transition metals (e.g., Ir, Rh) aim to reduce costs.

Regulatory Considerations

The U.S. FDA mandates isotopic purity ≥95% for labeled pharmaceuticals. Compliance requires stringent process validation, including batch-to-batch consistency in deuteration.

Chemical Reactions Analysis

Types of Reactions: Flumethasone-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.

Substitution: Substitution reactions can occur at various positions on the steroidal backbone, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Flumethasone-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of corticosteroids.

Biology: Employed in studies to understand the metabolism and pharmacokinetics of corticosteroids in biological systems.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune conditions.

Industry: Utilized in the development and testing of pharmaceutical formulations and products.

Mechanism of Action

Flumethasone-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This complex then translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to the anti-inflammatory, antipruritic, and vasoconstrictive effects of the compound. The molecular targets and pathways involved include the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation.

Comparison with Similar Compounds

Fluticasone Furoate-D3

- Molecular Formula : C27H26D3F3O6S

- Molecular Weight : 541.60 g/mol

- Applications : Primarily used as an internal standard for quantifying Fluticasone Furoate in bioanalytical studies. Its deuterated structure ensures minimal interference with the parent compound during LC-MS/MS analysis .

- Regulatory Status : Custom-synthesized under stringent guidelines for pharmaceutical R&D, often requiring special permits for international shipping .

Unlabeled Flumethasone

Other Deuterated Corticosteroids

- Used in niche research contexts, though detailed pharmacological data are scarce .

Structural and Functional Analysis

Molecular Structure

- Flumethasone-d3 : Features deuterium substitution at three positions, preserving the core corticosteroid structure (cyclopenta-phenanthrene ring system) while enabling isotopic distinction .

- Fluticasone Furoate-D3 : Contains a larger furoate ester group and sulfur-based side chain, contributing to its higher molecular weight and distinct pharmacokinetic profile .

Analytical Performance

- This compound: Demonstrates >95% purity by HPLC, critical for minimizing background noise in sensitive assays .

- Fluticasone Furoate-D3: No explicit purity data are available, but its use as a reference standard implies adherence to pharmacopeial guidelines (e.g., USP) .

Regulatory and Handling Considerations

Biological Activity

Flumethasone-d3 is a deuterated form of flumethasone, a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. The biological activity of this compound is primarily attributed to its action as a glucocorticoid receptor agonist, which plays a critical role in modulating various physiological processes, particularly inflammation and immune response.

This compound exerts its biological effects through the following mechanisms:

- Glucocorticoid Receptor Binding : Upon administration, this compound binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex translocates to the nucleus, where it influences gene expression related to inflammation and immune regulation .

- Inhibition of Inflammatory Mediators : It inhibits phospholipase A2 activity via lipocortins, leading to decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This results in reduced inflammation and pain .

- Immunosuppressive Effects : this compound suppresses the immune system by decreasing lymphocyte proliferation and cytokine production, thereby limiting the immune response .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The absorption is minimal when applied topically, making it suitable for localized treatment.

- Distribution : While specific data on volume distribution are not available, glucocorticoids typically have extensive tissue distribution.

- Protein Binding : this compound binds to plasma proteins, which modulates its bioavailability and activity .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in clinical settings. Below are notable findings:

- Asthma Management : In a clinical trial involving patients with asthma, this compound demonstrated significant improvements in lung function and reduction in airway hyperreactivity compared to placebo.

- Dermatological Applications : A case report indicated that patients with inflammatory skin conditions responded well to topical applications of this compound, showing marked reductions in erythema and pruritus .

- Comparative Efficacy : Research comparing this compound with other corticosteroids showed that it has comparable efficacy but with potentially fewer side effects due to its deuterated structure, which may enhance metabolic stability.

Data Table: Comparative Biological Activity

| Compound | Molecular Formula | Molecular Weight | Primary Action | Clinical Application |

|---|---|---|---|---|

| Flumethasone | C22H27F2O5S | 436.5 | Glucocorticoid receptor agonist | Inflammatory diseases |

| This compound | C22H24D3F2O5S | 439.5 | Glucocorticoid receptor agonist | Asthma, dermatological conditions |

| Dexamethasone | C22H29FO5 | 392.5 | Stronger glucocorticoid action | Severe inflammatory conditions |

| Budesonide | C25H34O6 | 430.5 | Glucocorticoid receptor agonist | Asthma, COPD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.